molecular formula C15H12BrClN2O3 B2636047 1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone CAS No. 882748-42-7

1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone

Cat. No.: B2636047
CAS No.: 882748-42-7
M. Wt: 383.63
InChI Key: HDTFYMFTZDPNRE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the 1-position and a 4-chloro-3-nitroanilino moiety at the 3-position. Its molecular formula is C₁₆H₁₃BrClN₂O₃, with a molar mass of 412.65 g/mol.

However, specific biological data for this compound are absent in the evidence, necessitating comparisons with structurally related derivatives.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chloro-3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTFYMFTZDPNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone, with the molecular formula C15H12BrClN2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular weight is approximately 383.63 g/mol, and it is recognized for its structural features that may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound consists of a bromophenyl group and a chloro-nitroanilino moiety, which are known to influence biological interactions. The structural formula can be represented as follows:

C15H12BrClN2O3\text{C}_{15}\text{H}_{12}\text{Br}\text{Cl}\text{N}_2\text{O}_3

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Microorganism Activity Reference
E. coliInhibition
S. aureusInhibition
Candida albicansModerate

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. A study involving derivatives of bromophenyl compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is likely associated with the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : IC50 values ranged from 10 µM to 30 µM for various derivatives.
  • Mechanism : Induction of apoptosis via caspase activation was observed.

Anti-inflammatory Effects

Inflammatory responses can be modulated by compounds with similar structures. Some studies suggest that brominated compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in treating inflammatory diseases.

Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    • The presence of halogen substituents (bromo and chloro) enhances the lipophilicity and biological activity of the compound.
    • Modifications in the aniline portion significantly affect the potency against microbial pathogens.
  • In Vivo Studies :
    • Animal models treated with related compounds showed reduced tumor growth and improved survival rates, supporting the potential use of such compounds in cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity/Notes Reference
1-(4-Bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone C₁₆H₁₃BrClN₂O₃ 412.65 4-BrPh, 4-Cl-3-NO₂Anilino N/A N/A
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO 291.75 4-ClPh, 3-F-4-MeAnilino No bioactivity reported
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone C₁₆H₁₄BrClN₂O₂ 403.66 4-BrPh, 5-Cl-2-MeOAnilino CAS: 477320-59-5; Supplier data
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one C₁₇H₁₂BrClN₂O₂ 405.66 4-BrPh, 4-ClPh-oxadiazole Anti-inflammatory (59.5% edema suppression)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy or methyl substituents in analogues like and . This may influence reactivity in further derivatization.

Physicochemical Properties

Hydrogen Bonding and Crystallography

  • Target Compound: While crystallographic data for the target are unavailable, related β-amino ketones (e.g., 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) form centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(12) motifs) . These interactions likely stabilize the crystal lattice, as seen in analogous structures .
  • Comparison with Chalcone Derivatives: Chalcones like (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (JA3) exhibit α,β-unsaturated ketone systems, which confer planarity and extended conjugation.

Anti-Inflammatory Activity

  • Oxadiazole Derivatives : Compounds IIIa and IIIb (Table 1) demonstrate superior anti-inflammatory effects compared to their parent acid (β-(4-bromobenzoyl)propionic acid), with severity indices (SI) of 0.75 and 0.83, respectively. These values indicate lower toxicity than indomethacin (SI = 2.67) .
  • Nitro Group Impact : The nitro substituent in the target compound may modulate toxicity or bioavailability, though direct data are lacking. Nitro groups often enhance reactivity but may increase metabolic instability.

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